4-(4-Carboxy-benzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid methyl ester
Description
This compound is a pyrrole derivative featuring a benzylidene substituent at the 4-position, a methyl ester group at the 3-carboxylic acid position, and a methyl group at the 2-position. Its molecular formula is C₁₆H₁₃NO₅, with a molecular weight of 299.28 g/mol (CAS: 354790-87-7) . Structurally, it belongs to the dihydro-2-oxopyrrole family, which is recognized for its role as an intermediate in synthesizing bioactive molecules and pigments . Its safety data indicates standard handling precautions for laboratory use, including eye protection and proper ventilation .
Properties
IUPAC Name |
4-[(Z)-(4-methoxycarbonyl-5-methyl-2-oxo-1H-pyrrol-3-ylidene)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-8-12(15(20)21-2)11(13(17)16-8)7-9-3-5-10(6-4-9)14(18)19/h3-7H,1-2H3,(H,16,17)(H,18,19)/b11-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHMLOWAEDELEO-XFFZJAGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC2=CC=C(C=C2)C(=O)O)C(=O)N1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(/C(=C/C2=CC=C(C=C2)C(=O)O)/C(=O)N1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Carboxy-benzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid methyl ester typically involves a multi-step process. One common method includes the condensation of 4-carboxybenzaldehyde with 2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid methyl ester under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(4-Carboxy-benzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-(4-Carboxy-benzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Carboxy-benzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties:
Key Comparative Insights
Electronic Effects :
- The target compound ’s 4-carboxy group increases acidity and hydrogen-bonding capacity compared to the nitro-substituted analog in , which prioritizes electron-withdrawal for stability.
- The 4-isopropylbenzylidene analog leverages steric hindrance and lipophilic groups for enhanced membrane permeability, unlike the polar carboxy group in the target compound.
Biological Relevance :
- While the target compound lacks direct pharmacological data, structurally related pyrrole derivatives (e.g., 5-substituted pyrazole esters ) exhibit analgesic and anti-inflammatory activities. This implies that the target’s carboxy and benzylidene groups could be modified for similar bioactivity studies.
Crystallographic Analysis :
- The SHELX software suite is widely used for refining such compounds’ crystal structures. For example, the ethyl ester analog in was likely analyzed using SHELXL for precise stereochemical assignment, a method applicable to the target compound.
Biological Activity
4-(4-Carboxy-benzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid methyl ester (CAS No. 312515-37-0) is a compound of interest due to its potential biological activities. This article explores its synthesis, characterization, and biological effects based on recent studies.
The molecular formula of this compound is C15H13NO5, with a molecular weight of 287.27 g/mol. It features a pyrrole ring substituted with a carboxybenzylidene group and exhibits properties that suggest potential therapeutic applications.
Antiproliferative Effects
Recent studies have investigated the antiproliferative effects of this compound on various cancer cell lines. The compound has shown significant cytotoxicity against certain cancer cells, which may be attributed to its ability to induce apoptosis. For instance, in vitro assays demonstrated that at a concentration of 10 μM, it induced approximately 80% cell death in resistant chronic myeloid leukemia (CML) cells when combined with imatinib, a standard treatment for CML .
The mechanism underlying its biological activity appears to involve modulation of the PPARγ (Peroxisome Proliferator-Activated Receptor gamma) pathway. In transactivation assays conducted on COS-7 cells, the compound displayed partial agonistic activity towards PPARγ, suggesting that it may influence metabolic pathways associated with cancer cell growth and survival .
Case Studies and Research Findings
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) are employed to confirm the structure and purity of the synthesized product .
Safety and Handling
As with any chemical compound, proper safety protocols should be followed while handling this compound. It is recommended to consult the Safety Data Sheet (SDS) for detailed information on hazards and safe handling practices.
Q & A
Q. What are the established synthetic routes for this compound, and how are key intermediates validated?
The synthesis typically involves multi-step organic reactions, such as condensation of benzaldehyde derivatives with pyrrole precursors. For example, analogous compounds are synthesized via Knoevenagel condensation to form the benzylidene moiety, followed by esterification and cyclization steps . Key intermediates are validated using ¹H/¹³C NMR to confirm regioselectivity and HPLC to assess purity (>95%).
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Standard characterization includes:
- ¹H/¹³C NMR : To confirm proton environments and carbonyl groups (e.g., δ ~2.5 ppm for methyl groups, δ ~170 ppm for ester carbonyls) .
- IR Spectroscopy : To identify carboxylic acid (≈1700 cm⁻¹) and ester (≈1250 cm⁻¹) functionalities .
- Mass Spectrometry (ESI-MS) : For molecular ion validation (e.g., [M+H]⁺ at m/z 311.1 in related compounds) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in molecular geometry, and what challenges arise during refinement?
Single-crystal X-ray diffraction (SCXRD) is used to determine bond lengths, angles, and stereochemistry. For example, SHELXL refines disordered solvent molecules or flexible substituents, but challenges include handling twinned crystals or low-resolution data. The ORTEP-3 GUI aids in visualizing thermal ellipsoids and validating hydrogen-bonding networks .
Q. What strategies optimize reaction yields in multi-step syntheses of analogous pyrrole derivatives?
- Catalyst Screening : Use of Lewis acids (e.g., ZnCl₂) to enhance condensation efficiency .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
- Temperature Control : Low temperatures (0–5°C) minimize side reactions during cyclization .
Q. How does graph set analysis elucidate hydrogen-bonding patterns in the crystal lattice?
Etter’s graph theory identifies motifs like D(2) (discrete dimers) or C(6) (chains). For example, carboxylate groups may form R₂²(8) motifs with adjacent NH groups, stabilizing the supramolecular architecture .
Q. How to resolve contradictions between theoretical and experimental spectroscopic data?
- Tautomerism Checks : Use variable-temperature NMR to detect keto-enol equilibria .
- DFT Calculations : Compare computed (e.g., B3LYP/6-31G*) vs. experimental IR/NMR spectra to validate tautomeric forms .
- Cross-Validation : Combine XRD (for solid-state structure) with solution-phase NMR to assess conformational flexibility .
Q. What role do substituents play in modulating biological activity, and how are structure-activity relationships (SARs) studied?
- Functional Group Modifications : Methyl esters enhance lipophilicity (logP), while carboxylic acids improve solubility for in vitro assays .
- Pharmacophore Mapping : Replace the benzylidene group with bioisosteres (e.g., thiophene) to assess binding affinity changes .
- Enzyme Assays : Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence polarization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
